molecular formula C17H13N3O5 B11948512 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate CAS No. 59741-14-9

8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate

Cat. No.: B11948512
CAS No.: 59741-14-9
M. Wt: 339.30 g/mol
InChI Key: LSAVGWBQAHUDTF-UHFFFAOYSA-N
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Description

8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol . It is a unique compound that combines the structural features of quinoline and carbamate, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate typically involves the reaction of 8-quinolinol with 2-methoxy-5-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl N-(2-methoxyphenyl)carbamate
  • 8-Quinolinyl N-(2-nitrophenyl)carbamate
  • 8-Quinolinyl N-(2-methoxy-5-chlorophenyl)carbamate

Uniqueness

8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

59741-14-9

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

quinolin-8-yl N-(2-methoxy-5-nitrophenyl)carbamate

InChI

InChI=1S/C17H13N3O5/c1-24-14-8-7-12(20(22)23)10-13(14)19-17(21)25-15-6-2-4-11-5-3-9-18-16(11)15/h2-10H,1H3,(H,19,21)

InChI Key

LSAVGWBQAHUDTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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